N-methylthiomorpholine-4-carbothioamide

Description

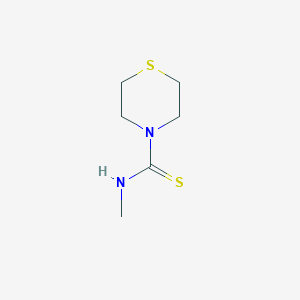

N-methylthiomorpholine-4-carbothioamide is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) and a carbothioamide (-N-C(=S)-) functional group. While direct literature on this specific compound is sparse, its structural analogs, such as thiocarbamates and carbothioamides, are well-studied for their biological activities (e.g., anticancer, antimicrobial) and crystallographic properties . The thiomorpholine core may enhance solubility and metabolic stability compared to simpler carbothioamides, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H12N2S2 |

|---|---|

Molecular Weight |

176.3g/mol |

IUPAC Name |

N-methylthiomorpholine-4-carbothioamide |

InChI |

InChI=1S/C6H12N2S2/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9) |

InChI Key |

DUHZNOCQSXDGFW-UHFFFAOYSA-N |

SMILES |

CNC(=S)N1CCSCC1 |

Canonical SMILES |

CNC(=S)N1CCSCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between N-methylthiomorpholine-4-carbothioamide and related compounds are summarized below:

| Compound | Functional Groups | Core Structure | Substituents/Modifications |

|---|---|---|---|

| This compound | Carbothioamide, thiomorpholine | Six-membered thiomorpholine | Methyl group on nitrogen |

| O-methyl-N-4-bromophenyl thiocarbamate | Thiocarbamate (ROC(=S)NHR') | Aromatic phenyl ring | 4-Bromophenyl, methyl-O group |

| 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Pyrazole, oxomorpholino, carboxamide | Pyrazole core | 3-Oxomorpholino, methylthio group |

Key Observations :

- Thiomorpholine vs.

- Carbothioamide vs. Thiocarbamate : Carbothioamides (R₂N-C(=S)-R') exhibit stronger hydrogen-bonding propensity due to the N-H group, whereas thiocarbamates (RO-C(=S)-NHR') lack this feature, relying on weaker interactions like halogen bonding (e.g., Br···S in O-methyl-N-4-bromophenyl thiocarbamate) .

Key Differences :

- The bromophenyl thiocarbamate’s anti-cancer activity is linked to its ability to form stable metal complexes, while the pyrazole-oxomorpholino derivatives leverage Schiff base chemistry for antimalarial action .

- This compound’s thiomorpholine ring may improve bioavailability compared to phenyl-based analogs, though experimental validation is needed.

Crystallographic and Supramolecular Features

Insights :

- The thiocarbamate in forms a dimeric aggregate via N-H···S hydrogen bonds, which propagate into a 3D network through Br···π and Br···S interactions .

- This compound’s lack of halogen substituents may limit such interactions, but its thiomorpholine ring could enable unique π-stacking or sulfur-mediated contacts.

Comparison :

- Thiocarbamates like the bromophenyl derivative are synthesized via direct coupling of CS₂ with amines, whereas the target compound may require cyclization steps to form the thiomorpholine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.